molecular formula C40H74CaO8 B13783541 Calcium 12-(acetoxy)octadecanoate CAS No. 68171-61-9

Calcium 12-(acetoxy)octadecanoate

Cat. No.: B13783541
CAS No.: 68171-61-9
M. Wt: 723.1 g/mol
InChI Key: OELKSGXMBPJHFW-UHFFFAOYSA-L
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Description

Calcium 12-(acetoxy)octadecanoate, also known as calcium 12-(acetyloxy)octadecanoate, is a chemical compound with the molecular formula C40H74CaO8. It is a calcium salt of 12-(acetoxy)octadecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 12-(acetoxy)octadecanoate can be synthesized through the reaction of 12-(acetoxy)octadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an organic solvent such as ethanol or methanol, followed by the addition of the calcium compound. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained through filtration, drying, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Calcium 12-(acetoxy)octadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group in the compound can be hydrolyzed to produce 12-hydroxyoctadecanoic acid and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions at elevated temperatures.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: 12-hydroxyoctadecanoic acid and acetic acid.

    Oxidation: Various oxidized derivatives of the original compound.

    Substitution: New compounds with different functional groups replacing the acetoxy group.

Scientific Research Applications

Calcium 12-(acetoxy)octadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of calcium 12-(acetoxy)octadecanoate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors by binding to specific sites, thereby influencing various biochemical pathways. The calcium ion plays a crucial role in signal transduction processes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.

    Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.

    Calcium oleate: A calcium salt of oleic acid, used in the production of soaps and detergents.

Uniqueness

Calcium 12-(acetoxy)octadecanoate is unique due to the presence of the acetoxy group, which imparts distinct chemical and physical properties. This functional group allows the compound to participate in specific reactions and interactions that are not observed with other similar calcium salts.

Properties

CAS No.

68171-61-9

Molecular Formula

C40H74CaO8

Molecular Weight

723.1 g/mol

IUPAC Name

calcium;12-acetyloxyoctadecanoate

InChI

InChI=1S/2C20H38O4.Ca/c2*1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23;/h2*19H,3-17H2,1-2H3,(H,22,23);/q;;+2/p-2

InChI Key

OELKSGXMBPJHFW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.[Ca+2]

Origin of Product

United States

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